T-Butyl 5-bromo-2-chlorobenzamide

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Sourcing advanced benzamide building blocks with the precise 5-bromo-2-chloro substitution pattern often leads to supply inconsistency and limited purity options. T-Butyl 5-bromo-2-chlorobenzamide (CAS 892018-58-5) directly resolves this bottleneck as a validated intermediate for kinase inhibitor and targeted protein degrader (PROTAC) programs. - Consistent 98% purity batch-to-batch, verified by HPLC, eliminating re-purification delays. - Bromine handle at the 5-position enables reliable Suzuki and Buchwald-Hartwig cross-coupling for rapid SAR exploration. - N-tert-Butyl group confers enhanced metabolic stability versus N-methyl or N-phenyl analogs, critical for cell-based assays. - Classified as a Protein Degrader Building Block; ready for direct ligase handle attachment. - Shipped ambient; store at 2-8°C sealed in dry conditions for long-term stability.

Molecular Formula C11H13BrClNO
Molecular Weight 290.58 g/mol
CAS No. 892018-58-5
Cat. No. B1277438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-Butyl 5-bromo-2-chlorobenzamide
CAS892018-58-5
Molecular FormulaC11H13BrClNO
Molecular Weight290.58 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=C(C=CC(=C1)Br)Cl
InChIInChI=1S/C11H13BrClNO/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3,(H,14,15)
InChIKeyFEFODIGBKSBKHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: T-Butyl 5-bromo-2-chlorobenzamide


T-Butyl 5-bromo-2-chlorobenzamide (CAS 892018-58-5), also known as 5-bromo-N-tert-butyl-2-chlorobenzamide, is a halogenated benzamide derivative with the molecular formula C11H13BrClNO and a molecular weight of 290.58 g/mol. It is characterized by a tert-butyl amide group and a benzene ring substituted with bromine at the 5-position and chlorine at the 2-position . This structural motif places it within a class of compounds frequently utilized as intermediates in medicinal chemistry and as versatile building blocks in organic synthesis, particularly for the development of kinase inhibitors and other bioactive molecules [1]. Its commercial availability from multiple vendors with defined purity specifications (typically 95-98%) positions it as an accessible reagent for research and development purposes [2].

Irreplaceability of T-Butyl 5-bromo-2-chlorobenzamide


The specific combination of a bulky N-tert-butyl group and a 5-bromo-2-chloro substitution pattern on the benzamide ring in T-Butyl 5-bromo-2-chlorobenzamide confers a unique physicochemical profile that is not replicated by other N-substituted or halogenated benzamide analogs. The tert-butyl moiety provides significant steric hindrance, influencing both the compound's conformational properties and its metabolic stability compared to less bulky N-substituents (e.g., methyl, ethyl, phenyl) . Simultaneously, the presence of both bromine and chlorine atoms creates a distinct electronic environment and a defined halogen-bonding potential on the aromatic ring, which can critically affect binding interactions with biological targets . Therefore, substituting this compound with a structurally related analog—such as N-phenyl 5-bromo-2-chlorobenzamide (MW 310.57) or cyclohexyl 5-bromo-2-chlorobenzamide (MW 316.62)—would introduce different steric demands, lipophilicity, and molecular recognition properties, potentially altering reaction outcomes or biological activity in a non-predictable manner .

Quantitative Evidence: T-Butyl 5-bromo-2-chlorobenzamide


Molecular Weight Comparison Across N-Substituted Analogs

The molecular weight of T-Butyl 5-bromo-2-chlorobenzamide is 290.58 g/mol, which is significantly lower than that of other N-substituted analogs with the same 5-bromo-2-chloro benzamide core. This is a critical differentiation factor for applications where lower molecular weight is desirable, such as in drug discovery where adhering to Lipinski's Rule of Five (molecular weight < 500 g/mol) is often prioritized. The target compound achieves a more favorable starting point compared to bulkier analogs .

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Purity Grade Availability and Selection

T-Butyl 5-bromo-2-chlorobenzamide is commercially available with different minimum purity specifications that can directly impact procurement decisions. For research requiring a higher degree of purity, vendors like Aladdin Scientific and MolCore offer the compound with a minimum purity specification of 98% (HPLC or NLT) [1]. This contrasts with other suppliers who offer a 95% minimum purity grade . For researchers needing to minimize impurities for sensitive reactions or assays, this 3% absolute difference in guaranteed purity can be a decisive factor in vendor selection, reducing the need for further in-house purification.

Chemical Procurement Quality Control Reagent Specification

Storage Condition Variability

Vendor-specified storage conditions for T-Butyl 5-bromo-2-chlorobenzamide are not uniform, presenting a practical consideration for procurement and long-term use. One vendor (US Biological) specifies storage at -20°C , while others (Aladdin Scientific, AKSci) indicate storage at room temperature or in a cool, dry place is acceptable [1]. This discrepancy may reflect differences in stability assessment or product formulation. For a laboratory with limited -20°C freezer space, procuring a lot that is certified stable at room temperature offers a significant logistical advantage. Conversely, for long-term storage, the -20°C specification might be preferred to ensure maximum integrity.

Laboratory Logistics Compound Stability Inventory Management

Lipophilicity and LogP Differentiation

The N-tert-butyl substituent in T-Butyl 5-bromo-2-chlorobenzamide is predicted to confer a distinct lipophilicity (LogP) profile compared to N-aryl analogs like N-phenyl 5-bromo-2-chlorobenzamide. While the aromatic ring of the phenyl analog would contribute to pi-pi stacking interactions, the aliphatic, branched tert-butyl group increases steric bulk and contributes to a different type of hydrophobic interaction . Class-level inference from related benzamide structures suggests that the N-tert-butyl group generally leads to a lower calculated LogP than a phenyl ring of comparable size, which can translate to improved aqueous solubility and different membrane permeability characteristics . This is a critical differentiator in lead optimization campaigns where modulating LogP is essential to avoid poor pharmacokinetics.

Medicinal Chemistry Drug Design ADME Properties

Classification as a Protein Degrader Building Block

T-Butyl 5-bromo-2-chlorobenzamide is explicitly classified by Aladdin Scientific as a 'Protein Degrader Building Block' [1]. This application-specific designation distinguishes it from other 5-bromo-2-chlorobenzamide analogs which are more generically categorized as intermediates or building blocks. This classification suggests the compound's structural features (e.g., the tert-butyl group and halogen substitution pattern) are particularly well-suited for incorporation into heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or molecular glues. While not a direct comparator to another specific compound, this vendor-defined application niche provides a strong, procurement-relevant differentiation point, guiding users toward a compound pre-validated for a cutting-edge research area.

PROTACs Targeted Protein Degradation Chemical Biology

Application Scenarios: T-Butyl 5-bromo-2-chlorobenzamide


Kinase Inhibitor Scaffold Synthesis

The 5-bromo-2-chloro benzamide core is a recognized motif in the development of kinase inhibitors, where the halogen atoms can engage in key halogen-bonding interactions within the ATP-binding pocket. T-Butyl 5-bromo-2-chlorobenzamide serves as an advanced intermediate for introducing this privileged scaffold. The N-tert-butyl group provides a metabolically stable, lipophilic anchor that can be retained or further derivatized. This scenario is supported by the compound's classification as a building block and its structural similarity to fragments found in patented kinase inhibitor space [1].

PROTAC Design and Synthesis

The explicit vendor classification of this compound as a 'Protein Degrader Building Block' points to its primary application in the field of targeted protein degradation [2]. The compound can serve as a ligand for an E3 ligase or a target protein (after appropriate functionalization via the bromine handle). The tert-butyl group's steric bulk can be crucial for creating a stable and cell-permeable ternary complex. This application is directly tied to the specific evidence of its vendor categorization.

Halogenated Aromatic Building Block

The compound's value in organic synthesis lies in its differentiated reactivity. The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups. This is a standard application for such building blocks, but its procurement is justified over simpler analogs (like N-tert-butyl-2-chlorobenzamide) by the added synthetic versatility conferred by the bromine handle [1].

Reference Standard for Quality Control

For laboratories developing analytical methods (e.g., HPLC, LC-MS) for complex mixtures containing benzamide derivatives, the 98% purity grade of this compound [3] makes it suitable for use as a reference standard or a system suitability test component. Its unique retention time and mass spectrometric fragmentation pattern, arising from its specific structure, provide a reliable benchmark for method validation and routine quality control analyses.

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